molecular formula C11H11NO2 B1282884 3-Acetyl-6-methoxyindole CAS No. 99532-52-2

3-Acetyl-6-methoxyindole

Cat. No.: B1282884
CAS No.: 99532-52-2
M. Wt: 189.21 g/mol
InChI Key: GAIXPKAQNPGEGP-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methoxy group at the 6th position of the indole ring and an ethanone group at the 1st position. It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .

Scientific Research Applications

1-(6-Methoxy-1H-indol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Future Directions

Indole derivatives, including 1-(6-methoxy-1H-indol-3-yl)ethanone, continue to be a subject of research due to their diverse pharmacological activities . Future research may focus on exploring the therapeutic potential of these compounds, their synthesis methods, and their mechanisms of action.

Biochemical Analysis

Biochemical Properties

1-(6-Methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 1-(6-methoxy-1H-indol-3-yl)ethanone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

1-(6-Methoxy-1H-indol-3-yl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 1-(6-methoxy-1H-indol-3-yl)ethanone can alter the expression of certain genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-(6-methoxy-1H-indol-3-yl)ethanone involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to changes in gene expression and subsequent cellular responses. Additionally, 1-(6-methoxy-1H-indol-3-yl)ethanone can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-methoxy-1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(6-methoxy-1H-indol-3-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 1-(6-methoxy-1H-indol-3-yl)ethanone has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 1-(6-methoxy-1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

1-(6-Methoxy-1H-indol-3-yl)ethanone is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 1-(6-methoxy-1H-indol-3-yl)ethanone is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues .

Subcellular Localization

The subcellular localization of 1-(6-methoxy-1H-indol-3-yl)ethanone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxy-1H-indol-3-yl)ethanone can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of 6-methoxyindole with acetyl chloride in the presence of a base to introduce the ethanone group .

Industrial Production Methods: Industrial production of 3-Acetyl-6-methoxyindole typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(5-Methoxy-1H-indol-3-yl)ethanone
  • 1-(4-Methoxy-1H-indol-3-yl)ethanone
  • 1-(1-Methyl-1H-indol-3-yl)ethanone

Comparison: 1-(6-Methoxy-1H-indol-3-yl)ethanone is unique due to the position of the methoxy group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)10-6-12-11-5-8(14-2)3-4-9(10)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIXPKAQNPGEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544175
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99532-52-2
Record name 1-(6-Methoxy-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(6-methoxy-1H-indol-3-yl)ethanone in the synthesis of ochromianine?

A1: 1-(6-methoxy-1H-indol-3-yl)ethanone serves as a crucial building block in the synthesis of ochromianine. It undergoes a coupling reaction with (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester in the presence of KBr to form a lactam ketone intermediate. This intermediate is then subjected to a series of transformations, including Bischler-Napieralski cyclization and catalytic hydrogenation, ultimately leading to the formation of the target molecule, ochromianine [].

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